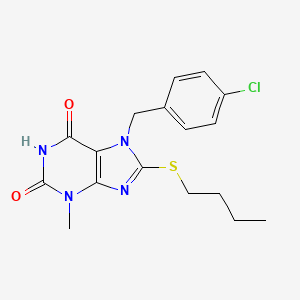

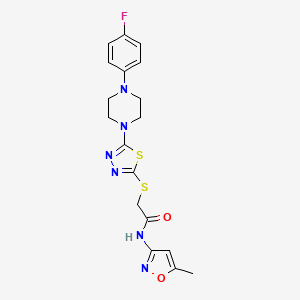

8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure analysis of this compound would require more specific data such as X-ray crystallography or NMR spectroscopy, which I currently do not have .Chemical Reactions Analysis

The chemical reactions involving “8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione” are not available in the current data .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (378.88) and molecular formula (C17H19ClN4O2S) . More specific properties such as melting point, boiling point, and density are not available in the current data .Aplicaciones Científicas De Investigación

Thietanyl Protection in Organic Synthesis

The use of thietanyl protecting groups in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones has been explored to address challenges in obtaining compounds with no substituents at the N7 position. This method allows the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, demonstrating the utility of thietanyl protection for nucleophilic substitution reactions and its advantages in mild conditions and simple execution of experiments (Khaliullin & Shabalina, 2020).

Synthesis of Thiazolo and Purine Diones Derivatives

New methods for the synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones via reactions of 8-halo-3,7-dihydro-1H-purine-2,6-diones with thiiranes have been developed, showcasing the versatility of these reactions in creating purine derivatives with potential biological activities (Khaliullin & Klen, 2010).

Development of Purine Dione Derivatives for Pharmacological Evaluation

The design and synthesis of 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents at position 7 have been explored for their affinity and pharmacological evaluation towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected derivatives showed promising anxiolytic and antidepressant-like activities, indicating the potential for developing new psychotropic agents (Chłoń-Rzepa et al., 2013).

Cardiovascular Activity of Purine Dione Derivatives

Studies on the synthesis and evaluation of cardiovascular activities of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been conducted. These studies highlight the significant prophylactic antiarrhythmic activity of certain compounds, providing insights into their potential as cardiovascular agents (Chłoń-Rzepa et al., 2004).

Crystallographic and Computational Studies

Crystallographic and computational analyses of purine derivatives, including caffeine derivatives, have been performed to understand the structural configurations and intermolecular interactions. These studies offer valuable information on the molecular design and potential applications of purine dione derivatives in material science (Mabied et al., 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

8-butylsulfanyl-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2S/c1-3-4-9-25-17-19-14-13(15(23)20-16(24)21(14)2)22(17)10-11-5-7-12(18)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYUKJYXBMYXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2799477.png)

![2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![Methyl 6-benzyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799490.png)

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2799495.png)

![2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2799499.png)